methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate
Description
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring substituted with an electron-donating tert-butyl group at position 3 and an amino group at position 5. The pyrazole moiety is directly attached to a methyl benzoate ester, which contributes to the compound’s solubility and stability.
Properties
IUPAC Name |
methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-10(6-8-11)14(19)20-4/h5-9H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLEEKULCGTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Hydrolysis: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyrazoles, and hydrolyzed carboxylic acids.
Scientific Research Applications
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring are key functional groups that enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares the methyl benzoate scaffold with derivatives such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its analogs (C2–C7) described in . However, key differences include:
- Heterocyclic Core: The target compound employs a pyrazole ring, whereas C1–C7 feature a quinoline core. Pyrazoles (5-membered, two adjacent nitrogens) are smaller and more electron-rich than quinolines (10-membered, aromatic with a lone nitrogen).
- Linker : The target compound lacks the piperazine-carbonyl linker present in C1–C7, resulting in a shorter molecular backbone.
- Substituents: The tert-butyl and amino groups on the pyrazole contrast with halogen, methoxy, or trifluoromethyl substituents on the quinoline-linked phenyl rings in C2–C6.
Substituent Effects
Substituents significantly influence electronic and steric properties:
- Electron-Withdrawing Groups : Compounds like C2 (4-bromophenyl) and C3 (4-chlorophenyl) exhibit enhanced electrophilicity due to halogens, which may affect reactivity in cross-coupling reactions .
Physicochemical Properties
A theoretical comparison of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~304.4 | ~2.8 | 1 (NH₂) | 4 |
| C1 (Quinoline derivative) | ~485.5 | ~3.5 | 0 | 6 |
| B29 (Aminophenyl analog) | ~290.3 | ~2.2 | 2 (NH₂, COOH) | 5 |
*LogP values estimated using fragment-based methods.
The target’s lower molecular weight and fewer hydrogen-bond acceptors compared to C1–C7 may enhance bioavailability. However, its tert-butyl group could reduce aqueous solubility relative to B27.
Research Findings
- Synthetic Flexibility: Quinoline derivatives (C1–C7) are synthesized via piperazine-carbonyl linkers, enabling modular substitution . The target compound’s direct pyrazole-benzoate linkage suggests simpler synthesis but fewer opportunities for structural diversification.
- Biological Relevance: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents. The pyrazole core in the target compound is common in anti-inflammatory and analgesic drugs, suggesting divergent applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
